molecular formula C23H21N5O3S2 B2443139 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide CAS No. 1296336-55-4

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide

Cat. No. B2443139
CAS RN: 1296336-55-4
M. Wt: 479.57
InChI Key: QBNNKBYZRZNKIQ-UHFFFAOYSA-N
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Description

The compound “2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thieno ring, a 1,2,4-triazolo ring, and a pyrimidin ring . The 1,2,4-triazole derivatives have been reported to exhibit various pharmacological activities, such as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a furan ring, a thieno ring, a 1,2,4-triazolo ring, and a pyrimidin ring. The 1,2,4-triazole ring is particularly interesting because it is one of the most stable compounds and is difficult to cleave . It acts as isosteres of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring, in particular, is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research has identified the antimicrobial and antitumor potential of thiazolopyrimidines and related heterocycles. For instance, thiazolopyrimidine derivatives have shown promising antimicrobial activity, although their antitumor activity was not appreciable in some studies (M. Said et al., 2004). Similarly, novel thienopyrimidine derivatives were evaluated for herbicidal activity against rape, showing good efficacy (Yang Guangfu et al., 2010).

Insecticidal and Herbicidal Efficacy

The synthesis of various heterocycles, including thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, has been explored for potential insecticidal and herbicidal applications. For example, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were evaluated as insecticidal agents against the cotton leafworm, indicating the compound's role in developing pest control solutions (A. Fadda et al., 2017).

Antiasthma and Neuroprotective Potential

Triazolopyrimidine derivatives have been prepared as potential antiasthma agents, showing activity as mediator release inhibitors, which could inform the development of new treatments for asthma (J. Medwid et al., 1990). Additionally, thiazolotriazolopyrimidine derivatives demonstrated anti-Parkinsonian and neuroprotective potential in studies, highlighting their therapeutic value in neurodegenerative diseases (F. Azam et al., 2010).

Future Directions

The future research on this compound and similar 1,2,4-triazole derivatives could focus on further exploring their pharmacological activities and developing more efficient synthesis methods . The design and synthesis of novel analogues could lead to the identification of new potential drug candidates with better efficacy and selectivity .

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-13-9-14(2)19(15(3)10-13)24-18(29)12-33-23-26-25-22-27(11-16-5-4-7-31-16)21(30)20-17(28(22)23)6-8-32-20/h4-10H,11-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNKBYZRZNKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide

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